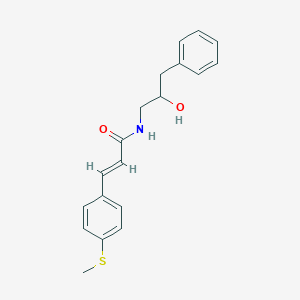

(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic molecule that appears to be related to the family of acrylamides, which are known for their diverse applications in organic synthesis and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related acrylamide compounds typically involves a reaction between an aldehyde or ketone and an amide or amine. For example, the synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, the synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides involved a one-pot reaction of 2-cyano-N-(4-ethoxyphenyl)acetamide with substituted isothiocyanates and methyl iodide . These methods suggest that the synthesis of this compound could potentially be carried out through a reaction involving a phenylpropyl aldehyde and a methylthio-substituted amide under suitable conditions.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often confirmed using techniques such as single crystal X-ray diffraction, IR, NMR, and mass spectroscopy . These compounds typically exhibit interesting structural features such as the presence of strong intermolecular hydrogen bonds, as seen in the case of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide, which forms dimers connected via strong O–H···O bonds . The stereochemistry of these compounds is also an important aspect, with the (E)-configuration being confirmed through X-ray crystallography .

Chemical Reactions Analysis

Acrylamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The cyano and acrylamide groups are particularly reactive and can be involved in further chemical transformations. Although the specific reactions of this compound are not discussed in the provided papers, it is reasonable to assume that it could undergo similar reactions to other acrylamide derivatives, such as nucleophilic addition or cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylamide derivatives can be quite diverse. For instance, the thermal properties of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide were studied using differential scanning calorimetry (DSC), revealing information about its heat of fusion, entropy of fusion, and interfacial energy . These properties are crucial for understanding the compound's stability and behavior under various conditions. The solubility and crystallization behavior are also important, as demonstrated by the growth of large, transparent single crystals of the aforementioned compound . Similar studies would be necessary to fully characterize the physical and chemical properties of this compound.

Wissenschaftliche Forschungsanwendungen

Polymeric Materials and pH Sensitivity

Acrylamide derivatives are utilized in the synthesis of pH-sensitive polymeric materials, contributing to the development of color-changing polymers. These polymers exhibit dynamic color-switching properties under different pH conditions, offering potential applications in various fields including sensor technology and visual indicators of pH changes. Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, resulting in the creation of water-soluble pH-sensitive linear polymers and cross-linked polymers that form hydrogels in aqueous solutions (Fleischmann et al., 2012).

Synthesis and Structural Studies

The synthesis and structural analysis of acrylamide derivatives are pivotal in understanding their properties and potential applications. Bondock et al. (2014) demonstrated the novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, highlighting their importance in chemical research and potential applications in materials science (Bondock et al., 2014).

Optically Active Polymers and Chiral Recognition

Acrylamide derivatives are instrumental in creating optically active polymers with significant applications in chiral recognition. These polymers exhibit enantioselective discrimination abilities, making them valuable in the field of stereoselective chemistry and pharmaceuticals. Lu et al. (2010) synthesized enantiopure acrylamide derivatives that were used to create optically active polymers, which demonstrated favorable enantioselective discrimination ability (Lu et al., 2010).

Drug Delivery Systems

The thermo-responsive properties of acrylamide derivatives are exploited in the development of controlled drug delivery systems. Gasztych et al. (2019) assessed the release rate of the model drug naproxen sodium embedded into hydrogels synthesized from N-isopropyl acrylamide derivatives, demonstrating their potential in pharmaceutical applications (Gasztych et al., 2019).

Material Science and Corrosion Inhibition

Acrylamide derivatives are used in material science, particularly in the development of corrosion inhibitors for metals. Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives on copper corrosion inhibition, demonstrating their significance in protecting metals from corrosion, a crucial aspect in industrial applications (Abu-Rayyan et al., 2022).

Eigenschaften

IUPAC Name |

(E)-N-(2-hydroxy-3-phenylpropyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-23-18-10-7-15(8-11-18)9-12-19(22)20-14-17(21)13-16-5-3-2-4-6-16/h2-12,17,21H,13-14H2,1H3,(H,20,22)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFIQAQDARCPLW-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3017318.png)

![N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B3017320.png)

![2-[(2-Ethylbutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B3017326.png)

![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3017330.png)